O-(1-Naphthyl)hydroxylamine Hydrochloride
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Overview
Description
O-(1-Naphthyl)hydroxylamine Hydrochloride is an organic compound with the molecular formula C10H9NO·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(1-Naphthyl)hydroxylamine Hydrochloride can be synthesized through the reaction of 1-naphthylamine with hydroxylamine hydrochloride. The reaction typically involves the following steps:
- Dissolve 1-naphthylamine in a suitable solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from an appropriate solvent to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
O-(1-Naphthyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form 1-naphthylamine.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Naphthylamine.
Substitution: Various substituted naphthylamine derivatives.
Scientific Research Applications
O-(1-Naphthyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form oximes and hydrazones.
Biology: Employed in biochemical assays to study enzyme activities.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of O-(1-Naphthyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may inhibit enzyme activities by binding to active sites or altering enzyme conformations .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine Hydrochloride: A simpler derivative of hydroxylamine without the naphthalene ring.
1-Naphthylamine: Lacks the hydroxylamine group.
Naphthoquinone: An oxidized form of naphthalene derivatives.
Uniqueness
O-(1-Naphthyl)hydroxylamine Hydrochloride is unique due to the presence of both the hydroxylamine group and the naphthalene ring, which allows it to participate in a wide range of chemical reactions and makes it useful in various scientific applications .
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
O-naphthalen-1-ylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H |
InChI Key |
SIPVVRWTGYMJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2ON.Cl |
Origin of Product |
United States |
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